molecular formula C28H26ClN5O5 B11421271 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3,4,5-trimethoxyphenyl)propanamide

Cat. No.: B11421271
M. Wt: 548.0 g/mol
InChI Key: WFFJSHWKTXZZPT-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • The synthetic route involves cyclization of appropriate precursors.
    • One method is the condensation of 4-chlorobenzaldehyde with 3-amino-5-methoxybenzoic acid to form the quinazoline ring.
    • Subsequent cyclization with hydrazine hydrate yields the triazolo ring system.
    • Industrial production methods may involve modifications for scalability and efficiency.
  • Chemical Reactions Analysis

    • The compound can undergo various reactions:

        Oxidation: Oxidative processes can modify the aromatic rings.

        Reduction: Reduction of the nitro group or other functional groups.

        Substitution: Halogenation or other substitutions.

    • Common reagents include hydrazine, chlorinating agents, and reducing agents.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

  • Mechanism of Action

    • The compound likely exerts its effects through DNA intercalation.
    • Molecular targets include DNA strands, leading to cell cycle arrest and apoptosis.
    • Further studies are needed to elucidate specific pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C28H26ClN5O5

    Molecular Weight

    548.0 g/mol

    IUPAC Name

    3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3,4,5-trimethoxyphenyl)propanamide

    InChI

    InChI=1S/C28H26ClN5O5/c1-37-22-14-19(15-23(38-2)26(22)39-3)30-25(35)13-12-24-31-32-28-33(16-17-8-10-18(29)11-9-17)27(36)20-6-4-5-7-21(20)34(24)28/h4-11,14-15H,12-13,16H2,1-3H3,(H,30,35)

    InChI Key

    WFFJSHWKTXZZPT-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1OC)OC)NC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=C(C=C5)Cl

    Origin of Product

    United States

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